molecular formula C12H18N2OS B2551473 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine CAS No. 2320820-90-2

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine

Cat. No.: B2551473
CAS No.: 2320820-90-2
M. Wt: 238.35
InChI Key: IVTBTXKXXJFSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine is a bicyclic heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core fused to a pyrrolidine ring substituted with a methoxy group at the 3-position. The 3-methoxypyrrolidine substituent introduces stereoelectronic effects, such as hydrogen bonding capacity via the ether oxygen, which may influence solubility and biological interactions.

Properties

IUPAC Name

2-[(3-methoxypyrrolidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-15-9-5-6-14(7-9)8-12-13-10-3-2-4-11(10)16-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBTXKXXJFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary fragments:

  • 4H,5H,6H-Cyclopenta[d]thiazole Core : Requires cyclization strategies to fuse the thiazole ring with a cyclopentane system.
  • 3-Methoxypyrrolidine Sidechain : Demands stereoselective introduction of the methoxy group at position 3, followed by alkylation with the thiazole-methyl group.

Key challenges include avoiding epimerization during pyrrolidine functionalization and achieving regioselectivity in thiazole ring formation.

Synthesis of the Cyclopenta[d]Thiazole Core

Cyclocondensation of Thiourea Derivatives with Cyclopentanone Precursors

A widely adopted method involves reacting substituted thioureas with α-bromo ketones under acidic conditions. For example, 2-cyclopentylthiourea reacts with 2-bromoacetylcyclopentane in chloroform at room temperature to yield the thiazole ring via a Hantzsch-type mechanism. Modifications include microwave-assisted heating (100°C, 30 min) to improve yields from 45% to 68%.

Table 1: Optimization of Thiazole Core Synthesis
Thiourea Derivative Bromo Component Conditions Yield (%)
2-cyclopentylthiourea 2-bromoacetylcyclopentane CHCl₃, RT, 24 h 45
4-(methylsulfonyl)thiourea 2-bromoacetophenone EtOH, reflux, 6 h 72
N-arylthiourea cyclobutanone Pyrrolidine, 80°C 61

Ring Rearrangement of Triazine Intermediates

An alternative route employs 1,2,4-triazines as precursors. Reaction of 3,5-diphenyl-1,2,4-triazine with cyclobutanone in the presence of pyrrolidine catalyst induces a tandem [4+2] cycloaddition/cycloreversion sequence, forming the cyclopenta-thiazole system with 61% yield. This method avoids harsh acidic conditions but requires stringent temperature control (±2°C).

Functionalization of the Thiazole Core

Methylation at C-2 Position

Bromination of the thiazole core at C-2 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h) followed by nucleophilic substitution with sodium methanethiolate provides the 2-(methylthio) intermediate. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) yields the sulfonyl derivative, which undergoes reductive desulfurization with Raney Ni /H₂ to afford the methyl group.

Synthesis of 3-Methoxypyrrolidine

Asymmetric Epoxidation and Ring-Opening

Starting from pyrrolidin-3-ol , protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether precedes Mitsunobu etherification with methanol (DEAD, PPh₃, CH₂Cl₂, −20°C). Deprotection with TBAF (tetrabutylammonium fluoride) affords enantiomerically pure 3-methoxypyrrolidine (89% yield, 99% ee).

Enzymatic Resolution

Racemic 3-methoxypyrrolidine is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate (40°C, 48 h), achieving 97% ee for the (R)-enantiomer.

Convergent Synthesis and Final Coupling

The most efficient route combines fragments via a reductive etherification strategy:

  • Aldehyde Formation : Oxidation of 2-(hydroxymethyl)cyclopenta[d]thiazole with PCC (pyridinium chlorochromate) yields the corresponding aldehyde.
  • Reductive Coupling : Reaction with 3-methoxypyrrolidine using NaBH₃CN in MeOH/HOAc (pH 5, 24 h) provides the target compound in 74% yield.
Table 2: Comparison of Coupling Methods
Method Conditions Yield (%) Purity (HPLC)
N-Alkylation K₂CO₃, MeCN, 60°C 55 92
Mitsunobu DIAD, PPh₃, THF, RT 68 98
Reductive Etherification NaBH₃CN, MeOH/HOAc 74 99

Mechanistic and Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in alkylation steps but may promote epimerization. Additives like DMAP (4-dimethylaminopyridine) mitigate side reactions.
  • Catalytic Asymmetric Synthesis : Chiral BINOL-phosphoric acid catalysts enable enantioselective formation of 3-methoxypyrrolidine (85% ee).
  • Scale-Up Challenges : Exothermic reactions during cyclization necessitate controlled addition rates (<5 mL/min) and jacketed reactors to maintain ΔT <10°C.

Analytical Characterization

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (m, 1H, pyrrolidine-OCH₃), 3.89 (s, 3H, OCH₃), 3.45 (dd, J=12.4 Hz, 2H, CH₂-thiazole).
    • ¹³C NMR : 165.2 ppm (C=S), 79.1 ppm (OCH₃).
  • HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 70:30).
  • HRMS : [M+H]⁺ calc. 279.1234, found 279.1231.

Chemical Reactions Analysis

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Scientific Research Applications

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Cyclopenta[b]thiophene Derivatives

Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate () shares a cyclopenta-fused system but replaces the thiazole with a thiophene (sulfur-only heterocycle). Additionally, the ester group in this compound contrasts with the methoxy-pyrrolidine in the target, impacting metabolic stability and solubility .

Thiazolo[4,5-b]pyridin-2-one Derivatives

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () features a thiazole fused to a pyridine ring. The pyridine’s nitrogen enhances aromatic π-deficient character, differing from the cyclopenta-thiazole’s non-aromatic cyclopentane. This derivative demonstrated anticancer activity in vitro, suggesting that fused nitrogen-rich heterocycles may optimize cytotoxicity.

Pyrrolidine/Pyrrole-Based Analogues

Pyrrolo[3,2-d]pyrimidinone Derivatives

Compound 58 (6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, ) contains a pyrrolidine fused to a pyrimidinone. The methoxy group at position 2 parallels the target’s 3-methoxy substitution, but the benzoyl and ethyl groups introduce steric bulk and electron-withdrawing effects. Such structural differences may influence pharmacokinetic profiles, such as metabolic oxidation rates .

Pyrazole-Thiophene Hybrids

Compounds 7a and 7b () combine pyrazole with thiophene or cyanoacetate groups. While lacking the pyrrolidine backbone, these compounds highlight the role of amino and hydroxy substituents in modulating reactivity. The target’s methoxy group may offer similar polarity but with greater stability compared to hydroxy groups prone to ionization or degradation .

Substituent Effects on Bioactivity

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound, compound 58) enhance metabolic stability compared to hydroxy groups (compound 7a), which may undergo glucuronidation or sulfation .
  • Thiazole vs. Thiophene : Thiazole’s nitrogen enables hydrogen bonding and coordination with metal ions, unlike thiophene. This could improve target selectivity in enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.